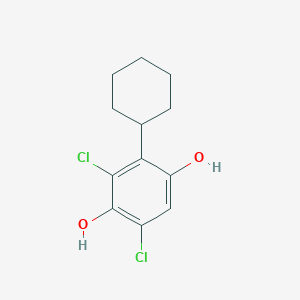
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol is an organic compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a benzene ring with two hydroxyl groups.
Preparation Methods
The synthesis of 3,5-Dichloro-2-cyclohexylbenzene-1,4-diol typically involves multi-step organic reactions. One common method includes the chlorination of 2-cyclohexylphenol followed by hydroxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve the use of advanced catalytic processes to optimize the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into cyclohexyl derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-cyclohexylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes like inflammation and microbial growth. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3,5-Dichloro-2-cyclohexylbenzene-1,4-diol can be compared with other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone. While these compounds share the presence of hydroxyl groups on a benzene ring, this compound is unique due to the additional chlorine atoms and cyclohexyl group, which confer distinct chemical and physical properties . This uniqueness makes it valuable for specific applications where other dihydroxybenzenes may not be suitable.
Properties
CAS No. |
917838-89-2 |
|---|---|
Molecular Formula |
C12H14Cl2O2 |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3,5-dichloro-2-cyclohexylbenzene-1,4-diol |
InChI |
InChI=1S/C12H14Cl2O2/c13-8-6-9(15)10(11(14)12(8)16)7-4-2-1-3-5-7/h6-7,15-16H,1-5H2 |
InChI Key |
POJIZOFVZVVZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=C(C=C2O)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


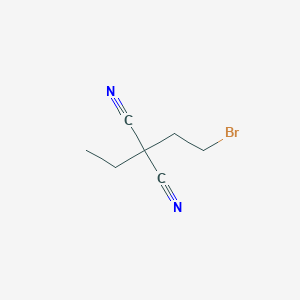

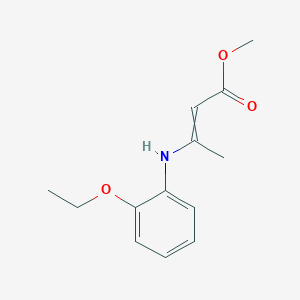
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)

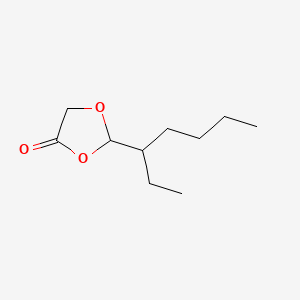
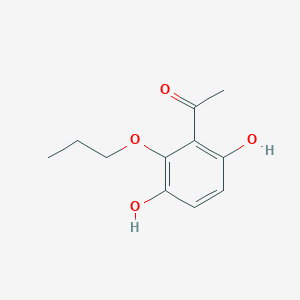
![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
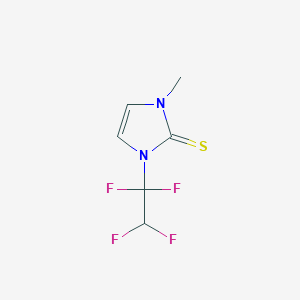
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
